7-Bromo-4-hydroxy-2H-chromen-2-one
Description
7-Bromo-4-hydroxy-2H-chromen-2-one (CAS: 18735-82-5), also known as 7-bromo-4-hydroxycoumarin, is a brominated derivative of the coumarin scaffold. Coumarins are oxygen-containing heterocycles with diverse biological and industrial applications, including anticoagulant, antimicrobial, and fluorescent properties . The bromine atom at position 7 introduces electronic and steric effects that modulate reactivity, solubility, and intermolecular interactions. Synthesis typically involves bromination of 7-hydroxycoumarin precursors or condensation of brominated acetophenone derivatives with aldehydes .
Properties
IUPAC Name |
7-bromo-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIUPBUKQLTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715969 | |
| Record name | 7-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-82-5 | |
| Record name | 7-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-4-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-Bromo-4-hydroxy-2H-chromen-2-one, a brominated derivative of coumarin, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position of the chromen-2-one structure. This unique configuration enhances its reactivity and biological activity compared to other coumarin derivatives.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to high efficacy compared to standard antibiotics .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. One notable investigation indicated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to cell death, with IC50 values reported at 15 µM for MCF-7 cells .
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Results indicated that treatment with this compound significantly reduced cytokine levels, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity and disrupting cellular processes. Additionally, the compound's capacity to generate reactive oxygen species (ROS) contributes to its cytotoxic effects in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial effects of this compound on Staphylococcus aureus infections in vitro. The results showed a significant reduction in bacterial growth, supporting its use as a potential therapeutic agent against resistant strains .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound, indicating its effectiveness in inducing cell death through apoptosis .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate (MIC: 8–32 µg/mL) | IC50: 15 µM (MCF-7) | Significant reduction in TNF-alpha |
| Standard Antibiotics | High | Not applicable | Variable |
| Other Coumarin Derivatives | Low to Moderate | Variable | Low |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups: Amino or alkoxy substituents (e.g., dimethylamino in ) increase yields (up to 91%) due to enhanced resonance stabilization during synthesis.
- Bromine Position : Bromine at C6 (as in ) versus C7 alters steric hindrance and electronic effects. C7 bromination is more common in coumarin derivatives for drug discovery .
- Alkoxy Chains : Bromoalkoxy derivatives (e.g., ) exhibit lower melting points and enhanced lipophilicity, favoring membrane permeability in biological systems.
Crystallographic and Structural Analysis
- 7-Bromo-4-hydroxy-2H-chromen-2-one: No crystallographic data is available in the provided evidence, but related brominated coumarins (e.g., 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one) show near-planar chromenone cores with bromoalkyl chains introducing torsional angles (C-C-C-Br = 66.5°) .
- 3-Bromo-4-phenyl-2H-chromene : The bromine-phenyl combination induces a twisted conformation, reducing planarity and π-stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
